Methylseleno carboxyethylglutamine

Description

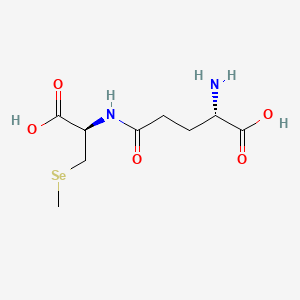

Methylseleno carboxyethylglutamine (referred to as Peptiselene in some contexts) is a selenium-containing glutamine derivative. Selenium compounds are widely studied for their antioxidant, chemopreventive, and neuroprotective properties.

Properties

IUPAC Name |

(2S)-2-amino-5-[[(1R)-1-carboxy-2-methylselanylethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5Se/c1-17-4-6(9(15)16)11-7(12)3-2-5(10)8(13)14/h5-6H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFQLTYCECVOLL-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180691 | |

| Record name | gamma-L-Glutamyl-selenomethyl-L-selenocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26046-89-9 | |

| Record name | γ-L-Glutamyl-selenomethyl-L-selenocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26046-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylseleno carboxyethylglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026046899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-L-Glutamyl-selenomethyl-L-selenocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine, L-γ-glutamyl-3-(methylseleno) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLSELENO CARBOXYETHYLGLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLW9Q5OQHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylseleno carboxyethylglutamine involves the incorporation of selenium into the glutamine structure. One common method includes the reaction of glutamine with methylseleno carboxyethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous solution at a specific pH to ensure the proper incorporation of selenium into the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methylseleno carboxyethylglutamine undergoes various chemical reactions, including:

Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to form selenol derivatives.

Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with other chemical groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions

Major Products Formed

Oxidation: Selenoxide and selenone derivatives.

Reduction: Selenol derivatives.

Substitution: Various substituted derivatives depending on the reactants used

Scientific Research Applications

Methylseleno carboxyethylglutamine has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other selenium-containing compounds.

Biology: Studied for its role in cellular processes and as a potential antioxidant.

Medicine: Investigated for its potential anticancer and antimicrobial properties.

Industry: Used in the development of selenium-based materials and catalysts .

Mechanism of Action

The mechanism of action of methylseleno carboxyethylglutamine involves its interaction with cellular components. Selenium in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound can also interact with proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Structural and Chemical Properties

- Methylseleno carboxyethylglutamine: Likely combines glutamine’s amino acid structure with selenium’s redox-active properties. The carboxyethyl group may enhance solubility or cellular uptake compared to simpler selenoamino acids .

- Methylselenocysteine (MeSeCys): A selenoamino acid with a methylseleno group attached to cysteine. Its small size and cysteine backbone facilitate transport via amino acid transporters, enhancing bioavailability .

- Selenocystine: A diselenide compound formed from two selenocysteine molecules. Requires reduction to selenocysteine for activity, limiting efficacy in low-thiol environments .

- Selenocystamine: A diselenide analog of cystamine. Exhibits stronger anti-ferroptotic activity than selenocystine, possibly due to better stability or redox cycling .

- Methylseleninic Acid: A monomethylated selenium metabolite lacking an amino acid moiety. Bypasses β-lyase metabolism, enabling rapid activity in vitro .

Mechanisms of Action

Efficacy in Disease Models

Neuroprotection (Cerebral Ischemia-Reperfusion Injury)

- Methylselenocysteine: Reduced infarct volume by 58% and neurological deficits by 31% in mice 24h post-reperfusion .

- Selenocystamine: Moderately effective (42% infarct reduction) but less potent than methylselenocysteine .

- Selenocystine: Inactive due to poor cellular uptake .

Cancer Chemoprevention

- Methylselenocysteine: Superior to selenite and selenocystine in reducing mammary tumors in rats. Generates monomethylated selenium metabolites critical for apoptosis .

- Methylseleninic Acid: 10-fold more potent than methylselenocysteine in vitro but equivalent in vivo due to systemic β-lyase activity .

Toxicity and Bioavailability

- Methylselenocysteine: Low acute toxicity (LD₅₀: 9.26–12.60 mg/kg in mice) .

- Selenocystine: Higher toxicity due to redox instability and thiol depletion .

- This compound: Unknown toxicity; glutamine modification may improve tolerability.

Biological Activity

Methylseleno carboxyethylglutamine (MSeCEG) is a selenium-containing compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and oxidative stress mitigation. This article synthesizes findings from various studies, providing insights into its mechanisms of action, biological effects, and implications for health.

MSeCEG is a derivative of selenoamino acids, which are known for their roles in antioxidant defense and selenoprotein synthesis. Selenium (Se) is a vital micronutrient that contributes to various physiological functions through its incorporation into selenoproteins. These proteins are crucial for maintaining cellular redox balance and protecting against oxidative damage, which is linked to numerous chronic diseases.

Research indicates that MSeCEG may exert its biological effects through several mechanisms:

- Antioxidant Activity : MSeCEG enhances the activity of glutathione peroxidase (GPX) and thioredoxin reductase (TXNRD), both essential enzymes in the antioxidant defense system .

- Selenoprotein Synthesis : It supports the synthesis of selenoprotein P1 (SELENOP), which plays a significant role in selenium transport and metabolism .

- Reduction of Oxidative Stress : Studies have shown that MSeCEG can significantly reduce the production of reactive oxygen species (ROS) and other markers of oxidative damage when cells are subjected to oxidative stress conditions .

In Vitro Studies

A notable study investigated the effects of MSeCEG on Caco-2 intestinal cells, demonstrating that supplementation with this compound led to:

- A significant increase in GPX activity (up to 1.82-fold) at higher concentrations (625 μM).

- Enhanced expression of SELENOP protein (2.04-fold increase at 625 μM).

- A decrease in oxidative stress markers , including a 32% reduction in ROS production and a 75% reduction in protein carbonyl residues following exposure to hydrogen peroxide (H2O2) .

Cytotoxic Effects

Another study explored the cytotoxic properties of methylselenol, a metabolite related to MSeCEG. The release of methylselenol was linked to cytotoxicity against various human cancer cell lines. The mechanism involved nucleophilic attacks leading to the breakdown of C-Se bonds, suggesting that derivatives like MSeCEG could be developed as potential anticancer agents .

Data Summary

The following table summarizes key findings regarding the biological activity of MSeCEG:

| Parameter | Effect | Concentration | Statistical Significance |

|---|---|---|---|

| GPX Activity | Increase | 12.5 - 625 μM | P < 0.05 |

| SELENOP Protein Expression | Increase | 250 - 625 μM | P < 0.05 |

| ROS Production | Decrease | 625 μM | P < 0.05 |

| Protein Carbonyl Residues | Decrease | After H2O2 treatment | P < 0.05 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.